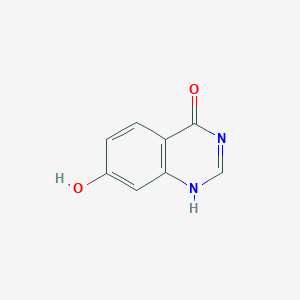

Quinazoline-4,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421342 | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-25-8 | |

| Record name | 7-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinazoline-4,7-diol and the Broader Quinazolinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Quinazoline-4,7-diol, including its chemical identifiers. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a broader overview of the quinazolinone scaffold, to which this compound belongs. The experimental protocols, biological activities, and signaling pathways discussed are representative of the quinazolinone class and serve as a foundational resource for research and development.

Core Compound: this compound

This compound, also known as 7-hydroxy-4(3H)-quinazolinone, is a heterocyclic organic compound.

| Chemical Identifier | Value |

| CAS Number | 16064-25-8 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

Synthesis of the Quinazolinone Scaffold

The synthesis of the 4(3H)-quinazolinone core can be achieved through several established methods. The Niementowski synthesis is a classic and straightforward approach.

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes a general method for the condensation of anthranilic acid with an acid amide to form the quinazolinone ring.[1]

Materials:

-

Anthranilic acid

-

Formamide (or other appropriate amide)

-

Heating mantle or oil bath

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Combine anthranilic acid and an excess of formamide in a round-bottom flask.

-

Heat the mixture in an open container at 120°C for a specified duration. The reaction involves the elimination of water and proceeds through an o-amidobenzamide intermediate.[1]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.

Diagram: General Workflow for Quinazolinone Synthesis and Evaluation

Caption: A generalized workflow from the synthesis of a quinazolinone compound to its biological evaluation.

Biological Activities and Quantitative Data

Quinazolinone derivatives have been extensively studied and have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] Other reported activities include anti-inflammatory, antimicrobial, antimalarial, and anticonvulsant properties.[1][2][3]

The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit protein kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Data: Cytotoxicity of Quinazolinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinazolinone derivatives against several human cancer cell lines. It is important to note that these are derivatives and not this compound itself.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.10 - 0.38 | [4] |

| Quinazolin-4(3H)-one-7-carboxamides (sEH Inhibition) | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 | [5] |

| Nitro-substituted quinazolin-4(3H)-one (NLRP3 Inhibition) | NLRP3 Inflammasome | 5 | [6] |

Signaling Pathways

A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and differentiation.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinazolinones

Caption: Inhibition of EGFR autophosphorylation by quinazolinone-based tyrosine kinase inhibitors.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (XTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

-

Incubation with XTT: Add the XTT mixture to each well and incubate for an additional 2-4 hours. The viable cells will metabolize the XTT to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a member of the pharmacologically significant quinazolinone family. While specific biological data for this compound is not extensively documented, the broader class of quinazolinones represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities. The inhibition of key signaling pathways, such as the EGFR cascade, is a well-established mechanism for the anticancer effects of many quinazolinone-based compounds. The synthetic and analytical protocols provided herein serve as a foundational guide for researchers interested in exploring the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of the quinazoline core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and visual representations of critical signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use. Their primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of quinazoline-based anticancer drugs target the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[1][2] Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation.[2] Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[3]

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Alkaloids: A Technical Guide to Their Discovery, History, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny. Their diverse pharmacological activities, ranging from antimalarial to bronchodilatory effects, have established them as critical scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of key quinazoline alkaloids, detailing the seminal moments of their isolation, structural elucidation, and synthesis. The following sections offer a comprehensive overview of the experimental protocols, quantitative data, and biological pathways associated with these remarkable natural products.

Historical Milestones in Quinazoline Alkaloid Research

The journey of quinazoline alkaloids from traditional remedies to modern pharmaceuticals is a testament to the evolution of natural product chemistry. The core quinazoline structure, a fusion of a benzene and a pyrimidine ring, was first synthesized in the late 19th century. In 1869, Griess reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[1][2] This was followed by the Niementowski quinazoline synthesis in 1895, a method involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, which remains a cornerstone of quinazoline chemistry today.[3][4]

The first naturally occurring quinazoline alkaloid to be isolated was vasicine in 1888 from the leaves of the Indian medicinal plant Adhatoda vasica (now Justicia adhatoda).[5] This discovery marked a significant turning point, shifting the focus towards the rich chemical diversity of the plant kingdom as a source of novel quinazoline structures. Another pivotal moment came with the isolation of febrifugine from the Chinese herb Dichroa febrifuga, a plant used for centuries in traditional Chinese medicine to treat malaria.[6] The potent antimalarial activity of febrifugine spurred extensive research into its synthesis and mechanism of action.

The Vasicine Story: From Traditional Expectorant to Modern Bronchodilator

Adhatoda vasica has a long history of use in Ayurvedic medicine as an expectorant and for treating respiratory ailments.[7] The isolation of its primary active constituent, vasicine, provided a molecular basis for its traditional applications. Vasicine, also known as peganine, was later also found in Peganum harmala.[8][9] Its chemical structure was elucidated, revealing a pyrrolo[2,1-b]quinazoline framework.

The biological activity of vasicine and its auto-oxidation product, vasicinone , has been extensively studied. Vasicine exhibits a bronchodilatory effect, while vasicinone has been shown to have both bronchodilator and bronchoconstrictor actions depending on the experimental conditions.[10][11] A combination of both alkaloids has been found to produce pronounced bronchodilatory activity.[10]

Febrifugine: A Potent Antimalarial from Traditional Chinese Medicine

The isolation of febrifugine from Dichroa febrifuga in the mid-20th century represented a significant advancement in the search for new antimalarial agents.[6] Early studies demonstrated its remarkable potency against Plasmodium parasites, being significantly more active than quinine.[6] However, its clinical development was hampered by its emetic side effects. Despite this limitation, the unique structure and potent activity of febrifugine have made it a valuable lead compound for the design and synthesis of new antimalarial drugs with improved therapeutic indices.

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of key quinazoline alkaloids, compiled from seminal literature.

Isolation of Vasicine from Adhatoda vasica Leaves

Objective: To isolate vasicine from the dried leaves of Adhatoda vasica using a modified acid-base extraction method.

Materials:

-

Dried and powdered leaves of Adhatoda vasica

-

Methanol

-

Petroleum ether

-

Dichloromethane

-

1% Citric acid solution

-

Ammonia solution (25%)

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol mixtures)

Procedure:

-

Defatting: A specific quantity of powdered leaves is refluxed with petroleum ether to remove fats and waxes. The defatted plant material is then filtered.[7]

-

Extraction: The defatted material is extracted with methanol by refluxing for several hours. The methanolic extract is then filtered and concentrated under reduced pressure.[7]

-

Acid-Base Extraction:

-

The concentrated methanolic extract is dissolved in a 1% citric acid solution to protonate the alkaloids, rendering them water-soluble.[12]

-

This acidic solution is then washed with an immiscible organic solvent like dichloromethane to remove non-alkaloidal impurities.[7]

-

The aqueous acidic layer containing the alkaloid salts is then basified with ammonia solution to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[12]

-

The basic aqueous solution is repeatedly extracted with chloroform.[12]

-

-

Purification:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid mixture.

-

This crude mixture is then subjected to column chromatography over silica gel. Elution is typically carried out with a gradient of chloroform and methanol to separate the individual alkaloids.[13]

-

Fractions containing vasicine are identified by thin-layer chromatography (TLC) by comparing with a standard.[14]

-

The vasicine-containing fractions are combined and the solvent is evaporated to yield purified vasicine.

-

Synthesis of Febrifugine

The total synthesis of febrifugine has been a significant challenge in organic chemistry, with numerous strategies developed over the years. The following is a generalized workflow based on common synthetic approaches.

Workflow for a Representative Synthesis of Febrifugine:

Caption: Generalized synthetic workflow for febrifugine.

A detailed experimental step from a reported synthesis:

Objective: Coupling of the piperidine and quinazolinone moieties.

Materials:

-

3-Bromo-2-oxopropyl-substituted quinazolinone

-

Chiral 3-hydroxypiperidine derivative

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the chiral 3-hydroxypiperidine derivative in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

A solution of the 3-bromo-2-oxopropyl-substituted quinazolinone in DMF is then added dropwise to the reaction mixture.

-

The reaction is heated (e.g., to 80°C) and monitored by TLC until completion.[15]

-

After cooling, the reaction mixture is partitioned between ethyl acetate and water.[15]

-

The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[15]

-

The crude product is purified by silica gel flash chromatography to afford the coupled product.[15]

Quantitative Data

The following tables summarize key quantitative data for prominent quinazoline alkaloids.

Table 1: Physicochemical Properties of Vasicine and Vasicinone

| Property | Vasicine | Vasicinone |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₀N₂O₂ |

| Molar Mass | 188.23 g/mol | 202.21 g/mol |

| Melting Point | 211-212 °C | 201-202 °C[10] |

| Appearance | White crystalline solid | Pale yellow needles |

| Solubility | Soluble in chloroform, ethanol, dilute acids | Soluble in ethanol, chloroform |

| UV λmax (in Methanol) | 228, 278, 302 nm | 227, 274, 302, 314 nm |

Table 2: Biological Activity of Selected Quinazoline Alkaloids

| Alkaloid | Biological Activity | Target Organism/Cell Line | IC₅₀ / ED₅₀ | Reference(s) |

| Febrifugine | Antimalarial | Plasmodium falciparum (D6) | 0.86 ± 0.14 nM | [6] |

| Antimalarial | Plasmodium falciparum (W2) | 0.95 ± 0.21 nM | [6] | |

| Vasicinone | Anti-proliferative | A549 (Lung carcinoma) | ~50 µM (for significant decrease in viability) | [16] |

| Vasicine | Bronchodilatory | Guinea pig (in vivo) | Prolonged pre-convulsive time by 28.59% at 45 mg/kg | [11] |

| Vasicinone | Bronchodilatory | Guinea pig (in vivo) | Prolonged pre-convulsive time by 57.21% at 45 mg/kg | [11] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of quinazoline alkaloids are a result of their interaction with various cellular targets and signaling pathways.

Antimalarial Action of Febrifugine

The precise mechanism of action of febrifugine is still under investigation, but it is known to be a potent inhibitor of parasite proliferation. It is believed to have a unique mechanism distinct from other common antimalarials.

Hypothesized Mechanism of Febrifugine's Antimalarial Activity:

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrdpl.com [ijrdpl.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasicinone - Wikipedia [en.wikipedia.org]

- 11. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and Vasicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothesized Mechanism of Action of Quinazoline-4,7-diol in Cell Signaling: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of Quinazoline-4,7-diol in cell signaling. This technical guide, therefore, presents a hypothesized mechanism based on the well-established activities of structurally related quinazoline derivatives. The primary molecular target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key player in various cell signaling pathways crucial for cell growth, proliferation, and survival. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Core Concept: Competitive Inhibition of EGFR Tyrosine Kinase

This compound belongs to a broad class of compounds known as quinazolines, many of which are potent inhibitors of protein kinases. The core hypothesis is that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it is presumed to block the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade.

Structurally similar compounds, such as 4-aminoquinazoline-6,7-diol derivatives, have been investigated as EGFR inhibitors.[1] The diol substitutions on the quinazoline ring are believed to play a significant role in the binding affinity to the EGFR active site.

Quantitative Data on Related Quinazoline Derivatives

To provide a context for the potential potency of this compound, the following table summarizes experimentally determined IC50 values for various quinazoline derivatives against EGFR and other kinases. It is crucial to note that these are not values for this compound itself but for related compounds, illustrating the general activity of the quinazoline scaffold.

| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| 4-Anilinoquinazolines | EGFR, HER-2 | 0.03 - 5.1 | Multiple Cancer Cell Lines | [2] |

| Quinazolin-4(3H)-one Derivatives | CDK2, HER2, EGFR, VEGFR2 | 97 - 181 (for EGFR) | MCF-7, A2780 | [3] |

| 3,4-dihydro-2H-[4][5]oxazino [2,3-f]quinazolines | EGFR | ≤ 937.7 | NCI-H1563, H1975 | [6] |

| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1, BRAF | 290 - 470 | MDA-MB-231 | [6] |

| Thioacetyl-benzohydrazide quinazolin-4-one | VEGFR-2 | 4600 | HepG2, PC3, MCF | [6] |

Signaling Pathways

The primary signaling pathway hypothesized to be inhibited by this compound is the EGFR signaling cascade. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.

Diagram of the Hypothesized EGFR Inhibition by this compound

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays would be necessary. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of the compound dilution.

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for EGFR.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The data is normalized to controls (no enzyme and no inhibitor) and the IC50 value is calculated using a non-linear regression curve fit.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines that overexpress EGFR (e.g., A431, H1975).

Materials:

-

A431 or other EGFR-overexpressing cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK) in cells.

Materials:

-

EGFR-overexpressing cells

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Diagram of a Typical Experimental Workflow for Kinase Inhibitor Screening

Caption: A generalized workflow for the evaluation of a potential kinase inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to known kinase inhibitors strongly suggests a role as an EGFR inhibitor. The proposed mechanism involves competitive binding to the ATP pocket of the EGFR tyrosine kinase domain, leading to the suppression of downstream signaling pathways such as the MAPK and PI3K/AKT pathways. This, in turn, would be expected to result in reduced cell proliferation and survival in EGFR-dependent cancer cells. The experimental protocols detailed in this guide provide a roadmap for the empirical validation of this hypothesis. Further research is warranted to elucidate the precise molecular interactions and cellular effects of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Quinazoline-4,7-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally similar quinazoline derivatives. The experimental protocols outlined are established, generalized methods for the analysis of small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of related quinazoline and quinazolinone compounds.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Notes |

| H-2 | 8.0 - 8.5 | Singlet (s) | Expected to be downfield due to the influence of two adjacent nitrogen atoms. |

| H-5 | 7.0 - 7.5 | Doublet (d) | Coupled to H-6. |

| H-6 | 6.8 - 7.2 | Doublet of doublets (dd) | Coupled to H-5 and H-8. |

| H-8 | 7.5 - 8.0 | Doublet (d) | Coupled to H-6. |

| 4-OH | 9.0 - 11.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |

| 7-OH | 9.0 - 11.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| C-2 | 145 - 155 | |

| C-4 | 160 - 170 | Carbon bearing the hydroxyl group. |

| C-4a | 115 - 125 | |

| C-5 | 110 - 120 | |

| C-6 | 115 - 125 | |

| C-7 | 155 - 165 | Carbon bearing the hydroxyl group. |

| C-8 | 120 - 130 | |

| C-8a | 140 - 150 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted m/z Value | Fragment | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ = 163.0451 | Molecular Ion (Protonated) | High-resolution mass spectrometry would confirm the elemental composition. |

| Electron Impact (EI) | M⁺˙ = 162.0378 | Molecular Ion (Radical Cation) | Fragmentation patterns may involve the loss of CO, HCN, or other small neutral molecules. |

Experimental Protocols

The following are detailed methodologies for conducting NMR and Mass Spectrometry analysis on a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Materials:

-

This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

-

Deuterated solvent (e.g., DMSO-d₆)[8]

-

NMR tubes (high quality, 5 mm)[7]

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

-

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).[8]

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.[10]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., ESI-TOF, Q-TOF, or a magnetic sector instrument for EI)[11][12]

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

-

Ionization:

-

Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.[11][13]

-

Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion (M⁺˙).[12][13]

-

-

Mass Analysis:

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of ion intensity versus m/z.

-

The molecular weight is determined from the molecular ion peak.

-

High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental formula.

-

The fragmentation pattern can provide valuable structural information.[13]

-

Visualizations

The following diagrams illustrate the general workflow and logic of spectroscopic analysis for a compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. jst.vn [jst.vn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Therapeutic Targets for Quinazoline-4,7-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Quinazoline derivatives have demonstrated a wide range of biological activities, primarily by targeting key players in cellular signaling pathways that are often dysregulated in diseases like cancer. This technical guide focuses on the potential therapeutic targets of a specific subclass: Quinazoline-4,7-diol derivatives. By exploring the available preclinical data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Potential Therapeutic Targets

This compound derivatives and their closely related 6,7-disubstituted analogs have shown inhibitory activity against several important therapeutic targets. The primary focus of existing research has been on their role as kinase inhibitors, though evidence suggests a broader range of potential applications.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and various epithelial tumors, making it a well-validated target for cancer therapy.[1] Several approved quinazoline-based drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.[2][3]

A preclinical in-silico study on 4-aminoquinazoline-6,7-diol derivatives has identified EGFR as a primary target.[1] The diol substitutions at the 6 and 7 positions are thought to be compatible with good inhibitory activity against EGFR.[1]

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several quinazolinone derivatives have been investigated as PARP-1 inhibitors, with some showing potent activity.[4][5][6] While direct experimental data on this compound derivatives is limited, the quinazoline scaffold itself is a viable starting point for the design of novel PARP-1 inhibitors.

Histone Methyltransferase G9a

G9a is a protein lysine methyltransferase that plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 9 (H3K9).[7][8] Dysregulation of G9a is implicated in various diseases, including cancer.[9] Notably, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective inhibitors of G9a.[7][8][9][10][11] Given the structural similarity, this compound derivatives represent a promising scaffold for the development of novel G9a inhibitors.

Phosphoinositide 3-kinase (PI3K)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Hyperactivation of the PI3K pathway is one of the most common events in human cancers. The quinazoline scaffold has been successfully utilized to develop PI3K inhibitors. For instance, 4,6-disubstituted quinazoline derivatives have been synthesized and shown to be potent PI3K inhibitors with significant anti-proliferative activities.[14] This suggests that the this compound core could be a valuable template for designing novel PI3K inhibitors.

Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[15][16] Tubulin is a well-established target for anticancer drugs, with inhibitors of tubulin polymerization being a major class of chemotherapeutic agents.[15][16] Several quinazoline derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine site.[15][17][18] This indicates the potential of the quinazoline scaffold, including the 4,7-diol derivatives, for the development of new anti-mitotic agents.

Data Presentation

The following tables summarize the available quantitative data for this compound derivatives and closely related 6,7-disubstituted analogs against the identified therapeutic targets.

Table 1: In-Silico Cytotoxicity of 4-Aminoquinazoline-6,7-diol Derivatives against EGFR-expressing Cancer Cell Lines [1]

| Compound ID | Cell Line | IC50 (µM) |

| abc1 | A549 | 7.1 |

| A431 | 2.2 | |

| abc2 | A549 | 7.5 |

| A431 | 2.8 | |

| abc3 | A549 | 8.0 |

| A431 | 3.4 | |

| abc4 | A549 | 7.8 |

| A431 | 3.1 | |

| Erlotinib | A549 | 7.0 |

| (Control) | A431 | 2.0 |

Table 2: Experimental Inhibitory Activity of 6,7-Disubstituted Quinazoline Analogs against Various Targets

| Compound Class | Target | Compound ID | IC50 | Reference |

| 2,4-Diamino-6,7-dimethoxyquinazoline | G9a | BIX-01294 | ~1.9 µM | [7][8] |

| 2,4-Diamino-6,7-dimethoxyquinazoline | G9a | UNC0638 | ~2.5 nM | [7][8] |

| 4-Hydroxyquinazoline derivative | PARP-1 | B1 | 63.81 nM | [4] |

| Quinazolinone derivative | PARP-1 | 12c | 30.38 nM | [5][6] |

| 4,6-Disubstituted quinazoline | PI3Kα | A7 | 0.19 µM | [14] |

| 4,6-Disubstituted quinazoline | PI3Kβ | A7 | 0.42 µM | [14] |

| 4,6-Disubstituted quinazoline | PI3Kδ | A7 | 0.11 µM | [14] |

| 4,6-Disubstituted quinazoline | PI3Kγ | A7 | 0.56 µM | [14] |

| 4-Biphenylaminoquinazoline | Tubulin | 2 | 0.8 µM | [17] |

Note: The data in Table 2 are for quinazoline derivatives with substitutions at the 6 and 7 positions that are not diols, but provide valuable context for the potential activity of the this compound scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

EGFR Kinase Inhibition Assay (In-silico)

-

Principle: This computational assay predicts the inhibitory activity of a compound against the EGFR protein.

-

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the EGFR protein is obtained from the Protein Data Bank (PDB). The structures of the this compound derivatives (ligands) are designed and optimized using molecular modeling software.

-

Molecular Docking: The ligands are docked into the ATP-binding site of the EGFR protein using a docking program (e.g., AutoDock). The docking process predicts the binding conformation and affinity of the ligand to the protein.

-

Scoring and Analysis: The binding affinity is typically expressed as a binding energy or a docking score. A lower binding energy indicates a higher predicted affinity. The interactions between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode.

-

IC50 Prediction: The predicted binding affinities can be used to estimate the half-maximal inhibitory concentration (IC50) using computational models that correlate binding energy with inhibitory activity.

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, A431) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

-

PARP-1 Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

-

Methodology (Colorimetric Assay):

-

Assay Plate Preparation: A 96-well plate is coated with histones, the substrate for PARP-1.

-

Reaction Mixture: A reaction mixture containing PARP-1 enzyme, biotinylated NAD+ (the co-substrate), and the test compound (this compound derivative) at various concentrations is added to the wells.

-

Incubation: The plate is incubated to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.

-

Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains on the histones.

-

Color Development: A colorimetric HRP substrate is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the PARP-1 activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

-

G9a Histone Methyltransferase Assay

-

Principle: This assay measures the ability of a compound to inhibit the methyltransferase activity of G9a.

-

Methodology (AlphaLISA Assay):

-

Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture includes the G9a enzyme, a biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and the test compound.

-

Enzymatic Reaction: The plate is incubated to allow G9a to methylate the histone peptide.

-

Detection: AlphaLISA acceptor beads coated with an antibody specific for the methylated histone peptide and streptavidin-coated donor beads are added. In the presence of a methylated peptide, the beads are brought into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads at 615 nm.

-

Signal Measurement: The signal is read on an Alpha-enabled plate reader. The intensity of the signal is proportional to the G9a activity.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

-

PI3K Kinase Assay

-

Principle: This assay measures the activity of PI3K by detecting the production of its lipid product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Methodology (ADP-Glo™ Kinase Assay):

-

Kinase Reaction: The PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound are incubated together.

-

ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: A Kinase Detection Reagent is then added to convert the ADP produced to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the PI3K activity.

-

Data Analysis: The IC50 value is determined from the inhibitor's dose-response curve.

-

Tubulin Polymerization Assay

-

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the change in light scattering or fluorescence.

-

Methodology (Light Scattering):

-

Reaction Preparation: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice to prevent premature polymerization.

-

Initiation of Polymerization: The test compound is added to the tubulin solution in a cuvette or microplate well. Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to a control reaction without the inhibitor. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Caption: Workflow of the MTT Cell Viability Assay.

Caption: PARP-1 Inhibition Assay Workflow and Principle.

Conclusion

This compound derivatives represent a promising chemical scaffold with the potential to target a range of therapeutically relevant proteins, particularly those involved in cancer pathogenesis. The existing in-silico data strongly suggests EGFR as a primary target, warranting further experimental validation. Furthermore, the broader quinazoline class has demonstrated activity against PARP-1, G9a, PI3K, and tubulin, highlighting additional avenues of investigation for the 4,7-diol derivatives. This technical guide provides a foundational resource for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this interesting class of molecules. Future work should focus on obtaining robust experimental data for this compound derivatives against a wider array of targets to fully characterize their pharmacological profile and guide their development as novel therapeutic agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00274A [pubs.rsc.org]

- 8. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Quinazolinone Core: A Scaffolding for Diverse Biological Activities - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. Understanding the nuanced structure-activity relationships (SAR) of this core is paramount for the rational design of next-generation therapeutics. This in-depth technical guide synthesizes key SAR findings, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazolinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling and proliferation, such as tyrosine kinases, and by disrupting microtubule dynamics.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A prominent mechanism of action for many anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is implicated in various cancers.[2] The general pharmacophore for EGFR inhibition includes a 4-anilinoquinazoline core.

Structure-Activity Relationship Summary:

-

Position 4: Substitution with an anilino group is crucial for activity. Electron-withdrawing groups on the aniline ring, such as chloro or bromo at the meta- or ortho-positions, can enhance potency.[3]

-

Positions 6 and 7: Bulky substituents at these positions on the quinazolinone ring generally increase the inhibitory activity.[3]

-

N-3 Position: Systematic modifications at the N-3 position can generate a diverse library of compounds for screening and optimization.[4]

Table 1: SAR of Anilinoquinazoline Derivatives as EGFR Inhibitors

| Compound ID | R (Aniline Substitution) | Quinazolinone Substitution | EGFR IC50 (µM) | Reference |

| Erlotinib | 3-ethynyl | 6,7-bis(2-methoxyethoxy) | 0.002 | [2] |

| Gefitinib | 3-chloro-4-fluoro | 7-methoxy-6-(3-morpholinopropoxy) | 0.033 | [2] |

| Compound 31 | 3-bromo | - | 0.12 | [3] |

| Compound 32 | 3-chloro | - | 0.19 | [3] |

Microtubule Disruption

Certain quinazolinone derivatives have been designed to mimic the microtubule-destabilizing effects of natural products like combretastatin A-4. These compounds often feature substitutions at the N-2 position that occupy the D-ring space of the steroidal pharmacophore for microtubule disruption.[5]

Table 2: Antiproliferative Activity of Quinazolinone-Based Microtubule Disruptors

| Compound ID | Substitution | DU-145 GI50 (nM) | MDA-MB-231 GI50 (nM) | Tubulin Assembly IC50 (µM) | Reference |

| 7b | 2'-(OCH3) | 300 | 400 | 2.5 | [5] |

| 7j | 2',5'-(OCH3)2 | 50 | 70 | 2.5 | [5] |

| CA-4 | (Reference) | 1.5 | 1.8 | 1.0 | [5] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess microtubule disruption is the in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.

-

Preparation: Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

Initiation: Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.

-

Monitoring: The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

-

Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Caption: Workflow for in vitro tubulin polymerization assay.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolinone derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens.[6][7] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the cell wall.[8]

Structure-Activity Relationship Summary:

-

Positions 2 and 3: The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activity.[6]

-

Position 4: Substitution with an amine or substituted amine at the 4th position can improve antimicrobial activity.[6]

-

Positions 6 and 8: The presence of halogen atoms (e.g., chlorine, bromine, iodine) at these positions can enhance antimicrobial effects.[6][7]

Table 3: Minimum Inhibitory Concentrations (MICs) of Quinazolinone Derivatives against S. aureus

| Compound ID | Key Substitutions | MIC (µg/mL) | Reference |

| 27 | - | 0.03 | [9] |

| 15 | - | ≤0.5 | [9] |

| 30 | - | ≤0.5 | [9] |

| 50 | - | ≤0.5 | [9] |

| 52 | - | ≤0.5 | [9] |

| 54 | - | ≤0.5 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a widely used technique for its determination.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] Some derivatives also modulate inflammatory signaling pathways such as NF-κB.[11]

Structure-Activity Relationship Summary:

-

COX-2 Selectivity: The presence of two adjoining aryl rings attached to the central quinazolinone moiety, often with a linker, contributes to COX-2 selectivity.[12] The introduction of a thioamide functional group can also enhance anti-inflammatory activity.[13]

-

NF-κB Inhibition: Aliphatic substitutions at the R3 position of the quinazolinone core have shown good to excellent inhibition of inflammatory gene expression regulated by NF-κB.[11]

Table 4: COX-2 Inhibitory Activity of Quinazolinone Derivatives

| Compound ID | Key Features | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | (Reference) | 0.05 | 15 | 300 | [10] |

| Compound 32 | - | - | - | Better than Celecoxib | [10] |

| Compound 8d | Thioamide linker, 4-Cl phenyl | - | - | Potent TLR4 inhibitor | [13] |

| Compound 8g | Thioamide linker, 4-Br phenyl | - | - | Potent TLR4 inhibitor | [13] |

| Compound 8k | Thioamide linker, 4-CF3 phenyl | - | - | Potent TLR4 inhibitor | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Acclimatization: Rats are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is given into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Caption: NF-κB signaling pathway and the inhibitory action of quinazolinone derivatives.

General Synthesis of the Quinazolinone Core

A common and straightforward method for the synthesis of the quinazolinone scaffold involves the condensation of an anthranilic acid derivative with a suitable reagent.

General Synthetic Scheme:

Caption: General synthetic route to quinazolinone derivatives.

This guide provides a foundational understanding of the structure-activity relationships of quinazolinone derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. Further exploration into the vast chemical space of quinazolinones is warranted to unlock their full therapeutic potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the In Silico Docking of Quinazoline-4,7-diol with Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Quinazoline-4,7-diol and its derivatives with various protein kinases. The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors used in cancer therapy.[1][2] This document details the methodologies for such computational studies, presents quantitative data from relevant research, and visualizes key experimental workflows and biological pathways.

Introduction to Quinazolines as Protein Kinase Inhibitors

The quinazoline core has garnered significant interest in cancer research due to its efficacy as a protein kinase inhibitor.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Quinazoline derivatives have been successfully developed to target several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote tumor growth, proliferation, and angiogenesis.[3][5] Specifically, 4-anilinoquinazoline derivatives have shown potent inhibitory effects against receptor tyrosine kinases.[6]

Experimental Protocols for In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its protein target.[7][8]

2.1. General Molecular Docking Workflow

A typical in silico docking study of a quinazoline derivative with a protein kinase involves the following steps:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein kinase is obtained from a protein database like the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Molegro Virtual Docker, LigandFit) is used to predict the binding pose of the ligand in the active site of the protein.[7][8][10]

-

The active site is defined, often based on the position of a co-crystallized inhibitor.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

-

Scoring and Analysis:

-

A scoring function is used to estimate the binding affinity for each pose, often reported as a docking score in kcal/mol.[7]

-

The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

-

2.2. Example Protocol: Docking of Quinazoline Derivatives with EGFR

A study on 4-aminoquinazoline-6,7-diol derivatives as EGFR inhibitors provides a specific example of a docking protocol.[11]

-

Software: Not explicitly stated in the abstract, but common tools include AutoDock and PyMOL for visualization.

-

Protein Target: The crystal structure of the Epidermal Growth Factor Receptor (EGFR) is used as the target.

-

Ligands: 4-aminoquinazoline-6,7-diol derivatives are prepared for docking.

-

Analysis: The study focuses on the interaction of the derivatives with the catalytic site of EGFR and compares these interactions to known EGFR inhibitors.[11]

Below is a generalized workflow for such an in silico docking experiment.

Caption: A generalized workflow for in silico molecular docking studies.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize quantitative data from various studies on quinazoline derivatives, including their inhibitory activity against different protein kinases and their predicted ADMET properties.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Quinazoline-Isatin Hybrid (6c) | CDK2 | 0.183 | [3] |

| Quinazoline-Isatin Hybrid (6c) | EGFR | 0.083 | [3] |

| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 0.076 | [3] |

| Quinazoline-Isatin Hybrid (6c) | HER2 | 0.138 | [3] |

| Quinazolinone N-acetohydrazide (16) | VEGFR-2 | 0.29 | [2][12] |

| Quinazolinone N-acetohydrazide (16) | FGFR-1 | 0.35 | [2][12] |

| Quinazolinone N-acetohydrazide (16) | BRAF | 0.47 | [2][12] |

| Quinazolinone N-acetohydrazide (16) | BRAFV600E | 0.30 | [2][12] |

| Quinazoline-based thiazole (4f) | EGFR (wild-type) | 0.00217 | [13] |

| Quinazoline-based thiazole (4f) | EGFR (L858R/T790M) | 0.00281 | [13] |

| Quinazoline-based thiazole (4f) | EGFR (L858R/T790M/C797S) | 0.00362 | [13] |

| 4-anilino-quinazoline (2) | Aurora Kinase | 0.1 | [14] |

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide (C5) | Factor Xa | 0.00564 | [15] |

Table 2: In Silico ADMET Predictions for Quinazoline Derivatives

| Property | Prediction | Significance | Reference(s) |

| Absorption | |||

| Human Intestinal Absorption | Good | High probability of being absorbed from the gut. | [16] |

| Distribution | |||

| Plasma Protein Binding | Variable | Can affect the free concentration of the drug. | [16] |

| Metabolism | |||

| CYP2D6 Inhibition | Potential for inhibition | May lead to drug-drug interactions. | [16] |

| Excretion | |||

| (Data not commonly available in initial screening) | |||

| Toxicity | |||

| Ames Test | Non-mutagenic | Low probability of being a carcinogen. | [16][17] |

| Liver Toxicity | Potential for toxicity | A key consideration for drug safety. | [16] |

| Drug-Likeness | |||

| Lipinski's Rule of Five | Generally compliant | Good oral bioavailability is predicted. | [15][17] |

Note: ADMET properties are predicted using computational models and require experimental validation.

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline-based inhibitors often target receptor tyrosine kinases that are upstream components of critical signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the EGFR signaling pathway.

4.1. The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[3] Quinazoline inhibitors block this pathway at its origin by inhibiting the EGFR kinase activity.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Conclusion

In silico docking studies are a cornerstone of modern drug discovery, providing valuable insights into the molecular interactions between potential drugs and their targets. For this compound and its derivatives, these studies have been instrumental in elucidating their mechanism of action as protein kinase inhibitors. The data and protocols presented in this guide highlight the potential of these compounds as scaffolds for the development of novel anticancer therapeutics. Further computational and experimental work is essential to optimize their efficacy, selectivity, and pharmacokinetic profiles for clinical applications.

References

- 1. EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. 3.6. In silico ADMET Prediction [bio-protocol.org]

- 17. tandfonline.com [tandfonline.com]

Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, antibacterial, and antihypertensive properties.[1][3] However, it is in the realm of oncology that quinazoline derivatives have made their most significant impact, emerging as a crucial class of cancer chemotherapeutic agents.[1][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are now integral in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[5][6][7]